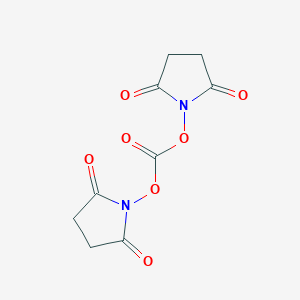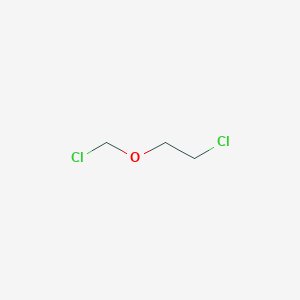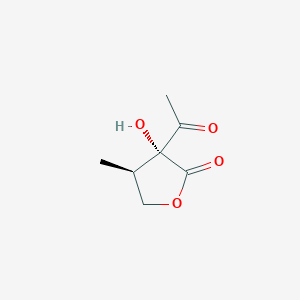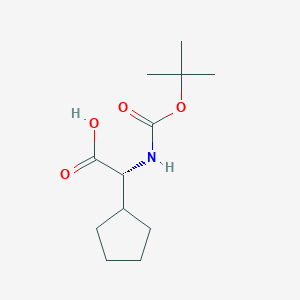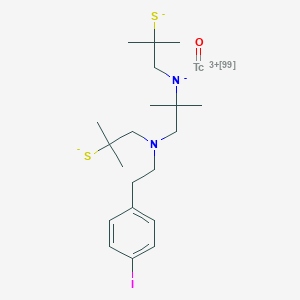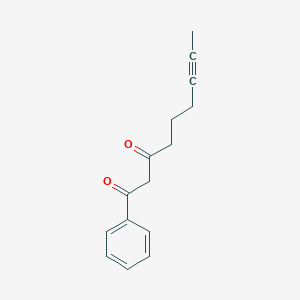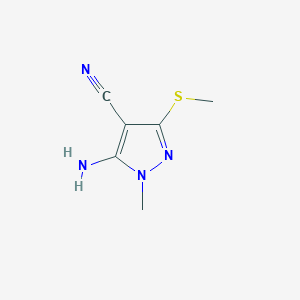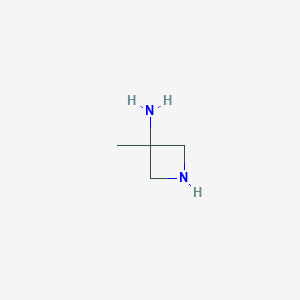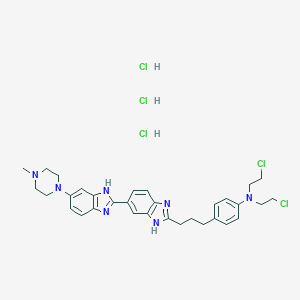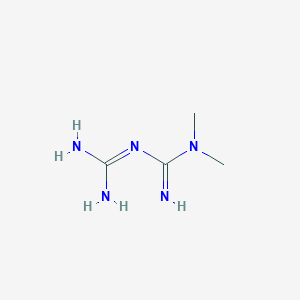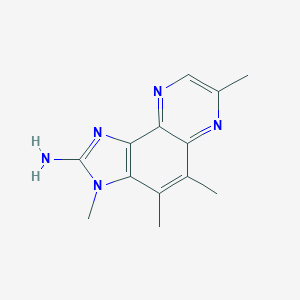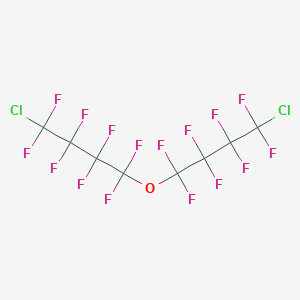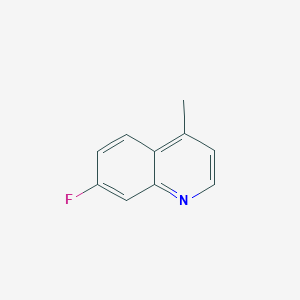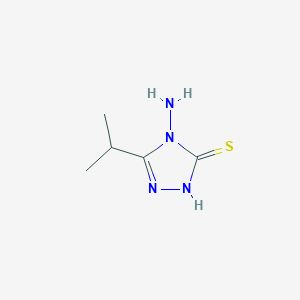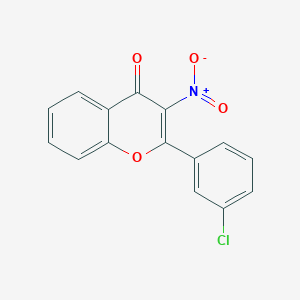
2-(3-Chlorophenyl)-3-nitrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3-nitrochromen-4-one, also known as Nitrocoumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.72 g/mol. Nitrocoumarin is widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The precise mechanism of action of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen is not fully understood. However, it has been suggested that its biological activity is mediated through the inhibition of various enzymes and signaling pathways. For example, 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the induction of cell death in cancer cells.
Effets Biochimiques Et Physiologiques
2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been found to exert a range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has also been found to modulate the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen is its versatility in terms of its potential applications in scientific research. It can be used as a fluorescent probe, a sensor, and a therapeutic agent, among other things. However, 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has some limitations when used in lab experiments. For example, it can be toxic to some cell types at high concentrations, and its solubility in water is limited.
Orientations Futures
There are several potential future directions for research on 2-(3-Chlorophenyl)-3-nitrochromen-4-onen. One area of interest is the development of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen-based fluorescent probes for imaging biological samples. Another potential direction is the investigation of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for 2-(3-Chlorophenyl)-3-nitrochromen-4-onen could lead to improved purity and yield.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen involves the reaction of 3-chloro-2-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(3-Chlorophenyl)-3-nitrochromen-4-onen. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3-nitrochromen-4-onen has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-(3-Chlorophenyl)-3-nitrochromen-4-onen has also been used as a fluorescent probe for imaging biological samples and as a sensor for detecting metal ions.
Propriétés
Numéro CAS |
143468-15-9 |
|---|---|
Nom du produit |
2-(3-Chlorophenyl)-3-nitrochromen-4-one |
Formule moléculaire |
C15H8ClNO4 |
Poids moléculaire |
301.68 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-10-5-3-4-9(8-10)15-13(17(19)20)14(18)11-6-1-2-7-12(11)21-15/h1-8H |
Clé InChI |
WSTSSNHIBMUZAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Synonymes |
4H-1-Benzopyran-4-one,2-(3-chlorophenyl)-3-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



